AngiogenesisInhibitor

Description

Angiogenesis inhibitors are therapeutic agents that block the formation of new blood vessels, a process critical for tumor growth and metastasis . By targeting molecular pathways involved in endothelial cell proliferation, migration, and survival, these inhibitors disrupt the tumor microenvironment and limit nutrient supply to cancer cells . Key mechanisms include antagonizing vascular endothelial growth factor (VEGF), integrins, tyrosine kinases, and soluble guanylate cyclase (sGC) . Clinical applications range from monotherapy to combinations with chemotherapy or immunotherapy, demonstrating improved progression-free survival (PFS) and objective response rates (ORR) in cancers like colorectal carcinoma, melanoma, and renal cell carcinoma .

Properties

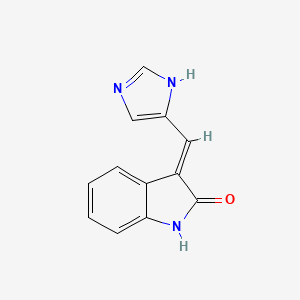

IUPAC Name |

(3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGZPWAAPPXRB-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=CN=CN3)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiogenesis inhibitors often involves complex organic reactions. For example, the synthesis of tyrosine kinase inhibitors, a class of angiogenesis inhibitors, typically involves multi-step organic synthesis, including reactions such as nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation .

Industrial Production Methods: Industrial production of angiogenesis inhibitors involves large-scale organic synthesis under controlled conditions. This includes the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Angiogenesis inhibitors can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific angiogenesis inhibitor and the reaction conditions. For example, oxidation of a tyrosine kinase inhibitor might produce a hydroxylated derivative, while reduction could yield a deoxygenated product .

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

2.1 Targeting Tumor Angiogenesis

Angiogenesis inhibitors are primarily employed in oncology to combat tumor growth. They target various pathways involved in angiogenesis, including:

- VEGF/VEGFR Pathway : Many conventional angiogenesis inhibitors, such as bevacizumab and ramucirumab, target vascular endothelial growth factor (VEGF) and its receptor (VEGFR). These agents have shown efficacy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer .

- Alternative Pathways : Novel inhibitors like pristimerin have been identified to target the Shh/Gli1 signaling pathway, demonstrating significant anti-angiogenic effects in NSCLC models by decreasing microvessel density and inhibiting endothelial cell proliferation .

2.2 Combination Therapies

To enhance efficacy, angiogenesis inhibitors are often combined with other treatment modalities:

- Chemotherapy : Studies indicate that combining anti-angiogenic agents with chemotherapy can improve outcomes. For instance, patients with metastatic solid tumors have shown partial responses when treated with a combination of chemotherapy and angiogenesis inhibitors .

- Radiotherapy : Combining these inhibitors with radiotherapy has also been explored to enhance tumor control .

Brain-Specific Angiogenesis Inhibitor 1 (BAI1)

BAI1 has been studied for its potential in treating brain tumors. Clinical trials involving adenoviruses expressing BAI1 demonstrated significant tumor necrosis and reduced vascularity in glioblastoma models, suggesting its promise as an anti-cancer agent .

Pristimerin in NSCLC

In a study on NSCLC, pristimerin was shown to inhibit tumor growth effectively by targeting the Shh/Gli1 pathway. This compound significantly reduced microvessel density in xenograft models, illustrating its potential as a novel anti-angiogenic agent .

Challenges and Future Directions

Despite promising results, several challenges remain in the application of angiogenesis inhibitors:

- Drug Resistance : Many tumors develop resistance to anti-angiogenic therapies over time, necessitating ongoing research into combination strategies and novel agents .

- Adverse Effects : The side effects associated with these therapies can limit their use. Ongoing studies aim to develop more targeted therapies that minimize adverse effects while maximizing efficacy .

Data Table: Summary of Key Angiogenesis Inhibitors and Their Applications

| Inhibitor Name | Target Pathway | Cancer Type | Clinical Status |

|---|---|---|---|

| Bevacizumab | VEGF/VEGFR | Colorectal Cancer | Approved |

| Ramucirumab | VEGF/VEGFR | Gastric Cancer | Approved |

| Pristimerin | Shh/Gli1 | Non-Small Cell Lung Cancer | Preclinical |

| BAI1 | Endothelial Cell Receptors | Glioblastoma | Clinical Trials |

This table summarizes key angiogenesis inhibitors along with their targeted pathways, applicable cancer types, and clinical status, highlighting the diverse landscape of angiogenic therapy.

Mechanism of Action

Angiogenesis inhibitors work by blocking the signals that promote the formation of new blood vessels. This is typically achieved by targeting specific molecules involved in the angiogenesis pathway, such as vascular endothelial growth factor (VEGF) and its receptors. By inhibiting these molecules, angiogenesis inhibitors can effectively prevent the growth of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow .

Comparison with Similar Compounds

VEGF/VEGFR-Targeted Inhibitors

5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl derivatives (e.g., Compound 3i) :

- Bevacizumab: Target: VEGF-A. Clinical Data: Combined with ipilimumab (anti-CTLA-4), achieved 19.6% ORR in metastatic melanoma .

Integrin Antagonists

Tyrosine Kinase Inhibitors (TKIs)

Natural Compound-Derived Inhibitors

- Soluble Guanylate Cyclase (sGC) Inhibitors: Examples: Six natural compounds (unspecified) with IC50 = 0.2–1.5 μM against NO-activated sGC . Mechanism: Block cGMP synthesis, reducing endothelial cell proliferation in tumor-associated angiogenesis .

Levamisole :

Key Research Findings and Clinical Implications

Efficacy in Preclinical Models

Clinical Trial Outcomes

- Combination Therapies: Bevacizumab + ipilimumab: 19.6% ORR in melanoma . Camrelizumab (PD-1 inhibitor) + apatinib (TKI): Improved PFS in extensive-stage small-cell lung cancer (ES-SCLC) .

- Monotherapy Limitations: Tumor regressions are rare with single-agent angiogenesis inhibitors .

Biomarkers and Selectivity

- Biomarkers : VEGF expression, microvessel density, and circulating endothelial cells are under investigation for predicting response .

- Selectivity Challenges : SCH 221153’s high specificity for αvβ3/αvβ5 contrasts with broader-spectrum TKIs like Vandetanib, which may cause off-target effects .

Emerging Trends and Unmet Needs

- Diverse Mechanisms : New inhibitors targeting angiopoietins, HIF-1α, and NF-κB are in development .

- Combination Strategies: Co-administration with immunotherapy or chemotherapy enhances efficacy but requires optimization to minimize toxicity .

- Natural Products: Over 17 novel compounds with anti-angiogenic activity have been identified, offering templates for drug design .

Biological Activity

Angiogenesis inhibitors are compounds that impede the formation of new blood vessels, a process critical for tumor growth and metastasis. This article delves into the biological activity of various angiogenesis inhibitors, highlighting their mechanisms, efficacy, and case studies that illustrate their role in cancer therapy.

Angiogenesis inhibitors operate through several mechanisms:

- Inhibition of Growth Factors : Many angiogenesis inhibitors target vascular endothelial growth factor (VEGF) pathways. For instance, sunitinib and bevacizumab are known to block VEGF receptors, thus preventing endothelial cell proliferation and migration necessary for new vessel formation .

- Endogenous Inhibitors : Compounds like endostatin and angiostatin , derived from natural proteins, inhibit angiogenesis by disrupting signaling pathways in endothelial cells. Endostatin has been shown to downregulate proangiogenic signaling while upregulating antiangiogenic genes .

- Natural Compounds : Substances such as luteolin have demonstrated antiangiogenic properties by inhibiting PI3K activity in endothelial cells, leading to reduced cell survival and proliferation .

Efficacy in Clinical Trials

The effectiveness of angiogenesis inhibitors has been evaluated in various clinical settings. A meta-analysis of five angiogenesis inhibitors (sunitinib, bevacizumab, rh-endostatin, thalidomide) used in small cell lung cancer (SCLC) revealed significant improvements in progression-free survival (PFS) compared to placebo. Notably, sunitinib and bevacizumab showed superior PFS rates .

Table 1: Summary of Clinical Outcomes for Angiogenesis Inhibitors in SCLC

| Drug | PFS Improvement | Overall Survival (OS) | Notes |

|---|---|---|---|

| Sunitinib | Significant | No significant difference | Effective in advanced cases |

| Bevacizumab | Significant | No significant difference | Commonly used in combination therapies |

| Thalidomide | Moderate | No significant difference | Limited efficacy on its own |

Case Studies

- Sunitinib in Glioblastoma : A study demonstrated that sunitinib treatment initially stabilized tumors but later led to increased invasiveness and metastasis. This adaptive response highlights the complexity of tumor biology and the need for combination therapies .

- Endostatin's Role : Research indicated that endostatin not only inhibits angiogenesis but also interacts with heparan sulfate proteoglycans on endothelial cells, which may enhance its antiangiogenic effects .

- Combination Therapies : A recent study involving 60 patients with advanced solid organ cancers showed that combination regimens incorporating angiogenesis inhibitors resulted in a 46.7% objective response rate (ORR) and a disease control rate (DCR) of 95% . This suggests that personalized approaches could enhance the efficacy of angiogenesis inhibitors.

Challenges and Limitations

Despite their promise, angiogenesis inhibitors face challenges:

- Adaptive Resistance : Tumors may develop resistance to these therapies over time, leading to treatment failure. This has been observed with agents like bevacizumab where patients exhibit tumor recurrence during treatment .

- Side Effects : While generally well-tolerated, some patients experience adverse effects that can limit the use of these agents. Continuous monitoring is essential during therapy.

Q & A

Q. What are the primary mechanisms of action of angiogenesis inhibitors, and how are they validated in preclinical models?

Methodological Answer: Preclinical validation typically involves in vitro assays (e.g., endothelial cell proliferation inhibition) and in vivo models like the chick chorioallantoic membrane (CAM) assay. For example, bevacizumab, a VEGF monoclonal antibody, demonstrated anti-angiogenic activity in preclinical models by reducing tumor vascularization, which was later validated in clinical trials . Mechanistic studies often pair immunohistochemistry with molecular profiling to confirm target engagement (e.g., VEGF suppression).

Q. What study designs are optimal for Phase III clinical trials evaluating angiogenesis inhibitors?

Methodological Answer: Randomized controlled trials (RCTs) with placebo or standard-of-care comparators are preferred. For instance, the pivotal bevacizumab trial (N=813) used a double-blind design, randomizing patients to IFL chemotherapy ± bevacizumab, with overall survival as the primary endpoint . Stratification by biomarkers (e.g., VEGF expression) and pre-specified subgroup analyses enhance robustness .

Q. How are adverse events like hypertension managed in angiogenesis inhibitor trials?

Methodological Answer: Proactive monitoring and standardized protocols are critical. In the bevacizumab trial, grade 3 hypertension (11% incidence) was managed with antihypertensives without discontinuing treatment, underscoring the need for real-time adverse event tracking and predefined management algorithms in trial protocols .

Q. What endpoints are most relevant for assessing efficacy in angiogenesis inhibitor trials?

Methodological Answer: Primary endpoints often include overall survival (OS) and progression-free survival (PFS), while secondary endpoints may involve objective response rate (ORR) and duration of response. For example, bevacizumab increased median OS from 15.6 to 20.3 months and PFS from 6.2 to 10.6 months, validated via RECIST criteria . Biomarker-driven endpoints (e.g., microvessel density reduction) are increasingly used in exploratory phases .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes?

Methodological Answer: Discrepancies often arise from model limitations (e.g., murine vs. human vasculature). To address this, use patient-derived xenografts (PDX) or organoids that better mimic human biology. Additionally, systematic reviews with sensitivity analyses (e.g., excluding low-quality studies) can clarify clinical relevance, as seen in ACE inhibitor meta-analyses .

Q. What statistical methods are recommended for analyzing survival data in angiogenesis inhibitor trials?

Methodological Answer: Kaplan-Meier curves with log-rank tests and Cox proportional hazards models are standard. For example, the bevacizumab trial reported a hazard ratio (HR) of 0.66 for mortality (P<0.001), with 95% confidence intervals to quantify uncertainty . Adaptive trial designs (e.g., Bayesian methods) are emerging for dose optimization .

Q. How can combination therapies with angiogenesis inhibitors be rationally designed to overcome resistance?

Methodological Answer: Resistance mechanisms (e.g., upregulation of alternative pro-angiogenic factors) require combinatorial targeting. Preclinical screens (e.g., high-throughput drug synergy assays) and umbrella trial designs (testing multiple combinations) are effective. The bevacizumab + IFL regimen exemplifies this approach, where chemotherapy synergized with VEGF inhibition .

Q. What methodologies improve evidence synthesis for angiogenesis inhibitors across heterogeneous studies?

Methodological Answer: Construct evidence tables categorizing study design, population, and outcomes, as done in ACE inhibitor reviews . Use GRADE criteria to assess certainty, and perform meta-regression to explore heterogeneity (e.g., dosing variations or patient subgroups) .

Q. How can biomarkers be validated for patient stratification in angiogenesis inhibitor trials?

Methodological Answer: Retrospective validation in archived trial samples (e.g., VEGF-A levels) followed by prospective validation in dedicated biomarker-driven trials. For example, circulating endothelial cells (CECs) have been explored as pharmacodynamic biomarkers . Multi-omics approaches (e.g., proteomics/transcriptomics) enhance predictive accuracy .

Q. What strategies optimize dosing schedules based on pharmacokinetic/pharmacodynamic (PK/PD) data?

Methodological Answer: Population PK modeling and exposure-response analyses guide dosing. In the bevacizumab trial, 5 mg/kg every two weeks was selected based on Phase I PK data showing sustained VEGF suppression . Adaptive dose escalation designs (e.g., continual reassessment) are increasingly used to balance efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.